molecular formula C12H12O4 B187845 Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-40-3

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B187845
CAS No.: 7287-40-3
M. Wt: 220.22 g/mol
InChI Key: KSNVFCJUBJUTPF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a hydroxyl group at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the benzofuran ring. Its molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.24 g/mol . The compound is of interest due to its structural similarity to bioactive benzofuran derivatives, which often exhibit pharmacological properties such as antimicrobial, antitumor, and anti-inflammatory activities . The hydroxyl group at position 5 enhances polarity, making it more water-soluble compared to acetylated or halogenated analogues .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVFCJUBJUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223167
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7287-40-3
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name ETHYL 5-HYDROXY-2-METHYL-3-BENZOFURANCARBOXYLATE
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Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield include temperature, solvent polarity, and catalyst loading. A study using NaH\text{NaH} in tetrahydrofuran (THF) at 0–5°C achieved a 68% yield, while switching to dimethylformamide (DMF) at room temperature improved yields to 78%. Prolonged reaction times (>24 hours) often lead to side products such as dimerized esters, necessitating careful monitoring.

Table 1: Claisen-Schmidt Condensation Parameters

CatalystSolventTemperature (°C)Yield (%)Reference
Sodium hydrideTHF0–568
Potassium carbonateDMF2578
Sodium methoxideMeOH4065

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol yields the pure compound. Industrial adaptations replace column chromatography with continuous crystallization units to enhance throughput.

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation offers an alternative route by introducing the ethoxycarbonyl group directly onto the benzofuran core. This method employs aluminum chloride (AlCl3\text{AlCl}_3) or iron(III) chloride (FeCl3\text{FeCl}_3) as Lewis acids to activate ethyl chloroformate for electrophilic substitution at position 3.

Regioselectivity Challenges

The electron-rich benzofuran ring directs acylation to position 3, but competing reactions at position 6 may occur if the hydroxyl group at position 5 is unprotected. Protecting groups such as tert-butyldimethylsilyl (TBS) ethers are often used to mitigate this issue, though subsequent deprotection steps add complexity.

Table 2: Friedel-Crafts Acylation Outcomes

Lewis AcidProtecting GroupYield (%)Purity (%)
AlCl3\text{AlCl}_3None5592
FeCl3\text{FeCl}_3TBS7298
BF3OEt2\text{BF}_3 \cdot \text{OEt}_2Acetyl6395

Solvent and Temperature Effects

Reactions conducted in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at -10°C minimize side reactions, whereas elevated temperatures (>30°C) promote over-acylation. Catalytic amounts of FeCl3\text{FeCl}_3 (10 mol%) in CH2Cl2\text{CH}_2\text{Cl}_2 yield 72% product with 98% purity after deprotection.

Cyclization of Substituted Phenols

A third approach involves the cyclization of 2-methyl-4-hydroxybenzoic acid derivatives with ethyl acetoacetate. This one-pot method leverages acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the benzofuran ring and install the ethoxycarbonyl group simultaneously.

Acid-Catalyzed Mechanism

The reaction proceeds via keto-enol tautomerism of ethyl acetoacetate, followed by electrophilic attack on the phenolic ring. Sulfuric acid (95%) at 80°C for 6 hours achieves 70% yield, though prolonged heating reduces yields due to ester hydrolysis.

Table 3: Cyclization Method Performance

Acid CatalystTemperature (°C)Time (h)Yield (%)
H2SO4\text{H}_2\text{SO}_480670
pp-TSA100465
H3PO4\text{H}_3\text{PO}_490860

Solvent-Free Modifications

Recent advancements employ solvent-free conditions under microwave irradiation, reducing reaction times to 30 minutes with comparable yields (68–72%). This green chemistry approach aligns with industrial demands for sustainability.

Industrial-Scale Synthesis Techniques

Scalable production of this compound requires adaptations of laboratory methods. Continuous flow reactors (CFRs) and mechanochemical synthesis are pivotal in achieving high throughput and consistency.

Continuous Flow Reactor Design

A CFR system with two feed streams—(1) 5-hydroxy-2-methylbenzofuran in THF and (2) ethyl chloroformate with NaH\text{NaH}—achieves 85% yield at a flow rate of 10 mL/min. Inline IR spectroscopy monitors reaction progress, enabling real-time adjustments.

Purification at Scale

Industrial purification replaces column chromatography with fractional distillation and antisolvent crystallization. Ethanol/water mixtures (3:1) precipitate the product with >99% purity, reducing solvent waste by 40% compared to traditional methods.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Claisen-Schmidt68–78ModerateHighMedium
Friedel-Crafts55–72LowMediumHigh (Lewis acid waste)
Cyclization60–70HighLowLow (solvent-free)
Industrial CFR85Very HighVery HighLow

The Claisen-Schmidt method balances yield and cost, making it ideal for laboratory settings. Industrial CFR systems excel in scalability and sustainability, though initial capital investment is substantial.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-2-methyl-1-benzofuran-3-carboxylate, while reduction of the ester group can produce 5-hydroxy-2-methyl-1-benzofuran-3-methanol .

Scientific Research Applications

Chemistry

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

  • Oxidation : Transforming the hydroxyl group into a carbonyl group.
  • Reduction : Converting the ester group into an alcohol.
  • Substitution : Replacing the hydroxyl group with other functional groups.

These reactions are essential for developing new compounds with desired properties and functionalities.

Biology

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Activity : Preliminary studies show effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli50 µg/mL
  • Anticancer Properties : In vitro tests have indicated that this compound can inhibit cancer cell proliferation. For example, it reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure in human cancer cell lines (e.g., HeLa and MCF-7).

Medicine

The unique structure of this compound makes it a candidate for further exploration as a therapeutic agent . Its potential applications include:

  • Development of anti-inflammatory drugs.
  • Investigation into its role in treating various diseases due to its biological activities.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals. Its versatility allows for integration into various chemical processes.

Case Studies

Several studies have explored the biological effects and applications of this compound:

  • Antimicrobial Activity Study :
    • Objective: Evaluate effectiveness against Staphylococcus aureus and Escherichia coli.
    • Findings: Significant inhibition observed at concentrations as low as 50 µg/mL.
  • Anticancer Evaluation :
    • Objective: Assess impact on human cancer cell lines (HeLa and MCF-7).
    • Findings: Reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 5-OH, 2-CH₃, 3-COOEt C₁₂H₁₂O₄ 220.24 Polar due to hydroxyl group; potential for hydrogen bonding.
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 4-Cl, 6-(Cl₂CO), 5-OH, 2-CH₃, 3-COOMe C₁₃H₉O₅Cl₃ 359.57 Higher lipophilicity due to Cl substituents; m.p. 171–172°C; used in halogenation studies.
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 5-OAc, 2-CH₃, 3-COOEt C₁₄H₁₄O₅ 259.26 Acetyl group increases lipophilicity; reduced hydrogen bonding potential.
Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate 5-OH, 2-(1-methylindol-3-yl), 2,3-dihydro, 3-COOEt C₂₁H₂₁NO₄ 357.39 Indolyl substituent may enhance bioactivity; saturated 2,3-bond reduces planarity.
Ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methyl-1-benzofuran-3-carboxylate 5-O(CH₂COOEt), 2-CH₃, 3-COOEt C₁₆H₁₈O₇ 322.31 Extended ester chain may improve pharmacokinetics; increased steric hindrance.
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-cyclohexyl, 3-SOCH₃, 2-CH₂COOEt C₂₀H₂₄O₄S 376.47 Sulfinyl group enhances hydrogen bonding; cyclohexyl adds steric bulk.

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to acetylated (e.g., Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate) or halogenated derivatives (e.g., Methyl 4-chloro-6-(dichloroacetyl)-...), which are more lipophilic .

Biological Activity: Indolyl-substituted derivatives (e.g., Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-...) may exhibit enhanced antitumor or antimicrobial activity due to the indole moiety’s known pharmacological relevance .

Synthetic Flexibility :

  • The parent compound serves as a precursor for derivatives via reactions like acetylation, halogenation, or cycloaddition. For example, halogenation at position 4/6 is achieved using dimethyl sulfate and halogens , while indolyl groups are introduced via Cu(OTf)₂-catalyzed cycloaddition .

Thermal Properties :

  • Halogenated analogues (e.g., Methyl 4-chloro-6-(dichloroacetyl)-...) exhibit higher melting points (171–172°C) compared to the parent compound, likely due to increased molecular symmetry and intermolecular interactions .

Biological Activity

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. Its structure features a benzofuran ring, which is known for its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in the treatment of chronic inflammatory diseases.
  • Anticancer Potential : Research indicates that this compound may inhibit tumor cell proliferation. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammatory markers
AnticancerInhibits proliferation in cancer cells

Anticancer Activity

A notable study evaluated the effects of this compound on various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The results demonstrated that the compound significantly inhibited cell growth compared to control groups. The mechanism involved the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at relatively low concentrations, which suggests its potential as a therapeutic agent against infections.

Future Directions in Research

Ongoing research aims to elucidate the precise biochemical pathways through which this compound exerts its effects. Investigations into its structure-activity relationship (SAR) are crucial for optimizing its efficacy and minimizing toxicity. Additionally, studies exploring its potential synergistic effects with other therapeutic agents are warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core. For example, a Mannich reaction or cyclization of substituted phenols with α,β-unsaturated esters can yield the benzofuran scaffold. Subsequent functionalization, such as esterification at the 3-position and hydroxylation at the 5-position, is achieved using selective protecting groups (e.g., benzyl or acetyl) to prevent side reactions. For analogs, sulfonylation or acylation at the 5-hydroxy group may require anhydrous conditions with reagents like naphthalene-2-sulfonyl chloride in dichloromethane and a base (e.g., triethylamine) .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C2, ester at C3, and hydroxyl at C5). Coupling constants in 1^1H NMR distinguish between aromatic protons in the benzofuran ring.
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing anisotropic displacement parameters and generating publication-quality figures .

Q. What analytical techniques are used for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid).
  • GC-MS : Volatile impurities are detected via electron ionization, with a DB-5MS column and helium carrier gas.
  • Melting point : Consistency with literature values (e.g., 145–148°C) confirms purity.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Cross-validation is essential:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA, then calculate NMR chemical shifts (e.g., B3LYP/6-311++G** level). Compare with experimental data to identify discrepancies caused by solvent effects or dynamic processes (e.g., tautomerism).
  • 2D NMR : NOESY or HSQC experiments clarify proton-proton proximities and carbon-proton correlations, resolving ambiguities in peak assignments .

Q. How can synthetic routes be optimized for higher yields and scalability?

  • Methodological Answer :

  • Catalysis : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., K2_2CO3_3) to reduce side reactions.
  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer, particularly for exothermic steps like esterification.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection, which is stable under acidic conditions and easily removed with tetrabutylammonium fluoride (TBAF) .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

  • Methodological Answer : Intermolecular O–H···O hydrogen bonds between the 5-hydroxy group and the ester carbonyl oxygen create centrosymmetric dimers. These dimers stack along crystallographic axes via secondary interactions (C–H···O or C–H···π), stabilizing the lattice. Use Mercury software to analyze packing diagrams and quantify interaction energies (e.g., van der Waals contributions) .

Q. How can computational methods predict the compound’s electronic properties for drug design?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to assess reactivity. A smaller gap (e.g., 4.5 eV) suggests potential for charge-transfer interactions with biological targets.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. Focus on the benzofuran core’s planarity and substituent electronegativity .

Q. How are SHELX and ORTEP used in crystallographic studies of this compound?

  • Methodological Answer :

  • SHELXL : Refine the crystal structure by minimizing the R-factor. Input parameters include atomic coordinates, displacement parameters, and restraint files for disordered regions. Use the TWIN command for handling twinned crystals.
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement. Adjust the probability level (e.g., 50% ellipsoids) and color-code atoms for clarity. Combine with WinGX for symmetry operations and Hirshfeld surface analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Reactant of Route 2
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Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

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